molecular formula C17H26N4O2 B2844750 N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide CAS No. 1049368-81-1

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2844750
CAS No.: 1049368-81-1
M. Wt: 318.421
InChI Key: JAFGLYUZCFGQIZ-UHFFFAOYSA-N
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Description

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves the alkylation of the corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is unique due to its specific structural features and the presence of both piperazine and oxalamide moieties. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-2-8-18-16(22)17(23)19-9-10-20-11-13-21(14-12-20)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFGLYUZCFGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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